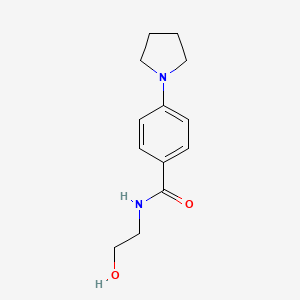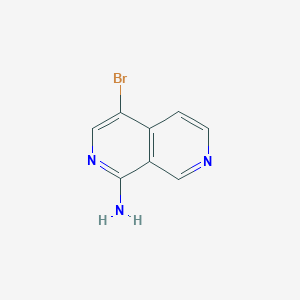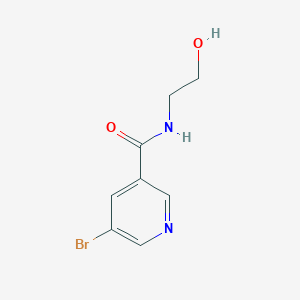
N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. The compound consists of a benzamide core substituted with a pyrrolidine ring and a hydroxyethyl group, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide typically involves the reaction of 4-(pyrrolidin-1-yl)benzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)-4-(pyrrolidin-1-yl)benzamide.
Reduction: Formation of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
科学研究应用
N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the pyrrolidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
相似化合物的比较
N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide can be compared with similar compounds such as:
N-(2-hydroxyethyl)-4-(morpholin-1-yl)benzamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring, which may alter its chemical reactivity and biological activity.
N-(2-hydroxyethyl)-4-(piperidin-1-yl)benzamide: Contains a piperidine ring, which can affect its pharmacokinetic properties and target specificity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-(2-hydroxyethyl)-4-pyrrolidin-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-10-7-14-13(17)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,16H,1-2,7-10H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENHWEKMIBTCSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245776 |
Source


|
| Record name | N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-27-6 |
Source


|
| Record name | N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-4-(1-pyrrolidinyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601245776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)





![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)





![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride](/img/structure/B1290626.png)
